1-Cyclopentyl-1H-imidazole
Overview
Description
1-Cyclopentyl-1H-imidazole is a chemical compound with the linear formula C9H13O2N2Cl1 . It is a solid substance and is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of imidazoles has seen significant advancements, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components in functional molecules used in various applications . The bonds constructed during the formation of the imidazole have been a focus of these methodologies . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough to include a variety of functional groups .Molecular Structure Analysis
The molecular structure of this compound is confirmed by 1H NMR and 13C NMR studies . The bonds formed in the reaction are highlighted throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .Physical and Chemical Properties Analysis
This compound is a solid substance . Its linear formula is C9H13O2N2Cl1 .Scientific Research Applications
Anticancer Properties
1-Cyclopentyl-1H-imidazole and its derivatives exhibit significant potential in anticancer research. Various studies have demonstrated their efficacy in inhibiting the growth of cancer cells and inducing apoptosis:
Inhibition of Cyclooxygenase Enzymes and Antiproliferative Effects
Certain 1H-imidazole derivatives have shown strong inhibitory effects on cyclooxygenase enzymes and increased antiproliferative effects against human breast cancer cell lines (Wiglenda et al., 2005).
Ruthenium-Based Anticancer Drug Candidates
Ruthenium coordination compounds with imidazole, such as NAMI-A and KP1019/1339, have gained attention as promising anticancer drug candidates, with KP1019 showing potential in treating platinum-resistant colorectal cancers (Alessio & Messori, 2019).
Synthesis of Novel Imidazoles with Antimicrobial Activities
Novel imidazole derivatives have been synthesized with significant antimicrobial activities, which could have implications in cancer treatment (Narwal et al., 2012).
Imidazole Derivatives Inducing Apoptosis and Cellular Senescence
A series of new 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles have shown anticancer potential by inducing apoptosis and cellular senescence in cancer cells (Sharma et al., 2014).
Other Applications
This compound derivatives also have applications in other scientific fields:
Inhibition of Cytochrome P450 Enzymes
These derivatives have been tested as inhibitors of the cytochrome P450 enzymes CYP2A6 and CYP2A13, indicating potential therapeutic applications (Chougnet et al., 2009).
Design and Prediction of ADMET Properties for Anticancer Drug Candidates
Imidazole-based drugs designed to inhibit heme oxygenase-1, a contributor to several types of cancers, have shown strong binding affinity and acceptable oral availability (Rahman et al., 2021).
Selective Thromboxane Synthetase Inhibitors
These inhibitors, which include 1-[(Aryloxy)alkyl]-1H-imidazoles, have applications in cardiovascular diseases and have shown potential in inhibiting thromboxane synthetase (Cross et al., 1985).
Palladium-Catalyzed Synthesis of Imidazole Derivatives
The palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles has been used for the synthesis of 1,5-diaryl-1H-imidazoles, which show cytotoxic activity against human tumor cell lines (Bellina et al., 2005).
Mechanism of Action
Target of Action
Imidazole, a core component of the compound, is known to interact with several targets, includingMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play various roles in biological processes, contributing to the compound’s overall effect.
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
For instance, it plays a central role in the biosynthesis of histidine and purines . The compound’s interaction with its targets could potentially affect these and other related pathways, leading to downstream effects.
Pharmacokinetics
In a chronic mouse model, subjects survived well after 30, 60, and 90 days of doses ranging from 50 mg/kg to 100 mg/kg . Heart, liver, kidney, and brain tissues were analyzed for accumulations of ICA-1S . These findings may provide some insight into the potential pharmacokinetics of 1-Cyclopentyl-1H-imidazole.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The product may form combustible dust concentrations in air and is harmful if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation .
Future Directions
Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Properties
IUPAC Name |
1-cyclopentylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-8(3-1)10-6-5-9-7-10/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXUDQKHRDLLHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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